N,5-diphenylimidazo[1,5-a]pyrazin-8-amine
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Overview
Description
N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine is an organic compound belonging to the class of imidazo[1,5-a]pyrazines These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming a heteropolycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with phenyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazo[1,5-a]pyrazine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of halogenated derivatives or substituted imidazo[1,5-a]pyrazines.
Scientific Research Applications
N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, receptors, and DNA .
Comparison with Similar Compounds
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Comparison: N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its chlorinated or methylated analogs, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets .
Properties
CAS No. |
849199-96-8 |
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Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H14N4/c1-3-7-14(8-4-1)16-12-20-18(17-11-19-13-22(16)17)21-15-9-5-2-6-10-15/h1-13H,(H,20,21) |
InChI Key |
BJCBFPYPEDWTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=CC=CC=C4 |
Purity |
95 |
Origin of Product |
United States |
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